molecular formula C11H6N2O B12081950 4-Formylquinoline-8-carbonitrile

4-Formylquinoline-8-carbonitrile

Cat. No.: B12081950
M. Wt: 182.18 g/mol
InChI Key: RCNLPHOHKLDCPU-UHFFFAOYSA-N
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Description

4-Formylquinoline-8-carbonitrile is a chemical compound with the molecular formula C11H6N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylquinoline-8-carbonitrile typically involves the functionalization of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone . These reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Formylquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-Quinolinecarboxylic acid.

    Reduction: 4-Formylquinoline-8-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Chloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.

Comparison: 4-Formylquinoline-8-carbonitrile is unique due to the presence of both formyl and nitrile groups, which provide additional sites for chemical modification and enhance its reactivity compared to other quinoline derivatives . This makes it a valuable compound for developing new drugs and industrial chemicals.

Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

4-formylquinoline-8-carbonitrile

InChI

InChI=1S/C11H6N2O/c12-6-8-2-1-3-10-9(7-14)4-5-13-11(8)10/h1-5,7H

InChI Key

RCNLPHOHKLDCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)C=O)C#N

Origin of Product

United States

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